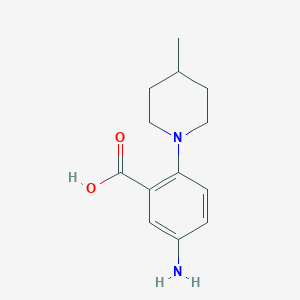

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Description

Historical Context and Discovery

The synthesis of 5-amino-2-(4-methylpiperidin-1-yl)benzoic acid represents a convergence of advancements in heterocyclic and aromatic chemistry. While its exact discovery date remains unspecified, its structural framework builds upon methodologies developed for piperidine-functionalized benzoic acid derivatives. Early synthetic approaches for analogous compounds involved nucleophilic substitution reactions between halogenated benzoic acids and piperidine derivatives, as seen in triazine-based benzoic acid syntheses. The incorporation of the 4-methylpiperidine moiety aligns with broader trends in medicinal chemistry, where piperidine rings are frequently employed to enhance bioavailability and target engagement. The compound’s CAS registry number (78243-68-2) and commercial availability since at least the early 2010s suggest its emergence as a specialty building block for pharmaceutical research.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of three critical functional groups:

- A benzoic acid core , enabling hydrogen bonding and salt formation.

- An amino group at the 5-position, facilitating electrophilic substitution and metal coordination.

- A 4-methylpiperidine ring , contributing steric bulk and modulating lipophilicity.

Such structural features make it a versatile intermediate in drug discovery, particularly for kinase inhibitors and GPCR-targeted therapies. Its piperidine component, a common pharmacophore in alkaloids and synthetic therapeutics, underscores its relevance in mimicking natural product architectures.

Propriétés

IUPAC Name |

5-amino-2-(4-methylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13(16)17/h2-3,8-9H,4-7,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIBXILRXKJRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364000 | |

| Record name | 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78243-68-2 | |

| Record name | 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78243-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration and Protection Strategies

A key early step in related benzoic acid derivatives involves nitration of a protected precursor compound. According to a patented improved process, nitration is conducted by adding a nitrating mixture (e.g., 70% nitric acid in trifluoroacetic acid) to the substrate at controlled temperatures (30–35°C). The substrate is often protected with a suitable group ("P") to avoid side reactions. This nitration yields a nitro-substituted intermediate, which is then deprotected under basic conditions to reveal the amino group precursor.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| a) | Nitration: 70% HNO3 + trifluoroacetic acid, 30–35°C | Introduce nitro group selectively |

| b) | Deprotection: Suitable base | Remove protecting group |

Reduction of Nitro to Amino Group

The nitro intermediate is reduced to the corresponding amino compound using reducing agents such as iron in hydrochloric acid, tin(II) chloride, zinc in ammonium chloride, or Raney nickel catalysts. The choice of reducing agent depends on scale and desired purity. This step is typically performed in suitable solvents to optimize yield and minimize impurities.

| Reducing Agent | Solvent | Notes |

|---|---|---|

| Iron + HCl | Aqueous acidic | Cost-effective, scalable |

| Tin(II) chloride | Ethanol/water | Mild, selective |

| Zinc + NH4Cl | Aqueous | Common for aromatic nitro reduction |

| Raney nickel | Hydrogenation | Catalytic hydrogenation method |

The introduction of the 4-methyl-piperidin-1-yl group onto the benzoic acid core is achieved by nucleophilic substitution of a halogenated benzoic acid derivative with 4-methylpiperidine or its corresponding salt. This reaction is typically conducted in polar aprotic solvents or alcohols with a base to facilitate substitution. For example, reacting 5-amino-2-chlorobenzoic acid with 4-methylpiperidine in the presence of a base such as potassium carbonate or sodium carbonate at elevated temperatures promotes substitution.

In related processes, methylation of the piperidine nitrogen can be performed via transfer hydrogenation using formaldehyde and palladium or platinum catalysts under mild heating (90–95°C) in acidic aqueous media. This method avoids the use of gaseous hydrogen and allows selective N-methylation of piperidine derivatives.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 5-amino-2-chlorobenzoic acid + 4-methylpiperidine, base, solvent, heat | Formation of 5-amino-2-(4-methyl-piperidin-1-yl)benzoic acid |

| N-methylation | Formaldehyde, Pd/C or Pt catalyst, acid, 90–95°C, aqueous | Conversion to 1-methylpiperidine derivative |

In some synthetic routes, esterification of the benzoic acid moiety is performed to improve solubility or facilitate purification. This is typically done by reacting the acid with methanol under acidic or basic catalysis to form methyl esters. After completion of synthesis, the free acid or amine functionalities may be converted into pharmaceutically acceptable salts (e.g., hydrochloride salts) by treatment with acids such as hydrochloric acid to enhance stability and crystallinity.

Microwave-assisted synthesis has been reported to accelerate amination reactions involving piperidine derivatives, providing higher purity and yields in shorter reaction times compared to conventional heating. For example, substitution reactions on triazine derivatives with piperidine under microwave irradiation at 70–80°C in dioxane/water mixtures have been successfully employed.

The nitration step benefits from using a nitrate source combined with a strong acid to control reaction exotherm and minimize impurity formation, allowing scale-up for industrial production.

Reduction methods employing iron/HCl or tin(II) chloride provide high yields with minimal side reactions, suitable for sensitive substrates.

Transfer hydrogenation for N-methylation avoids the hazards of hydrogen gas and allows selective methylation under mild conditions.

Microwave-assisted synthesis reduces reaction times from hours to minutes and improves product purity in piperidine-substituted aromatic compounds.

Salt formation, especially hydrochloride salts, enhances isolation and stability of the final compound, which is critical for pharmaceutical applications.

The preparation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid involves a sequence of carefully controlled synthetic steps including nitration, reduction, nucleophilic substitution, and optional methylation and esterification. Diverse methods reported in patents and research literature emphasize process improvements such as controlled nitration conditions, selective reduction, transfer hydrogenation for methylation, and microwave-assisted synthesis to optimize yield, purity, and scalability. The formation of stable acid addition salts completes the preparation, ensuring suitability for further pharmaceutical development.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it valuable for developing new compounds with desired properties.

Biology

In biological research, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is studied for its potential interactions with biomolecules. Its ability to modulate receptor or enzyme activity positions it as a candidate for further investigation into biological pathways.

Medicine

Research is ongoing to explore its therapeutic applications , especially as a precursor in drug development. The compound has shown promise in anticancer and antimicrobial activities, indicating its potential utility in treating various diseases.

Industry

In industrial applications, this compound may be utilized in the development of new materials and chemical processes. Its unique functional groups allow for modifications that can enhance material properties or process efficiencies.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties:

| Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|

| MCF-7 | <10 | Anticancer |

| A549 | Strong inhibition | Anticancer |

These compounds often act by modulating key signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activities against various pathogens:

| Pathogen | Activity Type |

|---|---|

| E. coli | Antibacterial |

| P. aeruginosa | Antibacterial |

| S. aureus | Antibacterial |

| A. niger | Antifungal |

| C. albicans | Antifungal |

The antimicrobial efficacy is often benchmarked against standard agents to assess its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological activity of benzoic acid derivatives:

| Compound | Target Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | Anticancer |

| Compound B | A549 | 3.0 | Anticancer |

| Compound C | E. coli | 12.5 | Antimicrobial |

| Compound D | C. albicans | 6.0 | Antifungal |

These studies aim to identify modifications that enhance efficacy while minimizing toxicity.

Mécanisme D'action

The mechanism of action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Detailed Comparison of Substituent Effects

Piperidine vs. Other Nitrogenous Substituents

- 4-Methyl-piperidin-1-yl (Target Compound): The 6-membered piperidine ring provides conformational rigidity and steric bulk, which may enhance selectivity for specific biological targets.

- The lack of a methyl group reduces lipophilicity compared to the target compound .

- Dimethylamino (): The flexible dimethylamino group facilitates hydrogen bonding but lacks the steric bulk of piperidine, leading to weaker receptor affinity in certain contexts .

Functional Group Modifications

- Fluorine Substitution (): The presence of fluorine at the 4-position in (S)-2-Amino-4-fluoro-5-(piperidin-2-yl)-benzoic acid increases electrophilicity and metabolic stability, enhancing its neurological effects .

- Tetrazole Ring (): The tetrazole group mimics carboxylic acids, enabling competitive inhibition of enzymes like cyclooxygenase. However, it may reduce solubility compared to the target compound’s piperidine substituent .

Heterocyclic Core Variations

- Oxazole Derivatives (): Compounds like 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid exhibit distinct bioactivity profiles due to the oxazole ring’s electron-deficient nature, which modifies charge distribution and binding modes .

Mechanistic Insights

- Target Compound: The piperidine ring likely engages in hydrophobic interactions with biological targets, while the amino group participates in hydrogen bonding. The methyl group may reduce rotational freedom, stabilizing ligand-receptor complexes .

- Comparative Mechanisms:

- Fluorinated analogs () exhibit stronger σ-receptor binding due to fluorine’s electron-withdrawing effects .

- Tetrazole-containing compounds () act as carboxylic acid bioisosteres, inhibiting prostaglandin synthesis .

Activité Biologique

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (also referred to as compound CH4101217704) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₂. It features a benzoic acid moiety, an amino group, and a piperidine ring, which are common structural elements in many bioactive molecules. The presence of these functional groups is crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The piperidine ring can modulate receptor or enzyme activity, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions that enhance binding affinity and specificity. These interactions are pivotal for understanding the pharmacological profile and therapeutic potential of the compound.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid compounds, including this compound, exhibit significant anticancer properties. For example, related compounds have shown inhibitory effects on various cancer cell lines:

- MCF-7 : Compounds demonstrated considerable growth inhibition with IC50 values <10 µM.

- A549 : Some derivatives exhibited strong inhibitory activity against this lung cancer cell line.

The mechanisms behind these activities often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal properties against various pathogens, including:

- Bacteria : E. coli, P. aeruginosa, S. aureus

- Fungi : A. niger, C. albicans

These studies often employ standard antimicrobial agents as controls to benchmark the efficacy of new compounds .

Structure-Activity Relationship (SAR) Studies

A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological activity of benzoic acid derivatives. These studies aim to identify which modifications enhance efficacy against targeted diseases while minimizing toxicity . For instance:

| Compound | Target Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | Anticancer |

| Compound B | A549 | 3.0 | Anticancer |

| Compound C | E. coli | 12.5 | Antimicrobial |

| Compound D | C. albicans | 6.0 | Antifungal |

Clinical Implications

The potential therapeutic applications of this compound derivatives extend beyond cancer treatment to include roles in combating infectious diseases due to their antimicrobial properties. The ongoing research emphasizes the need for further clinical trials to validate these findings and explore their practical applications in medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.